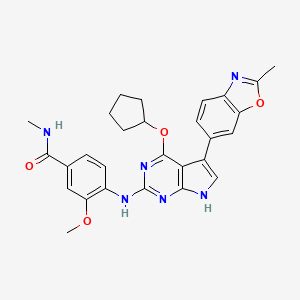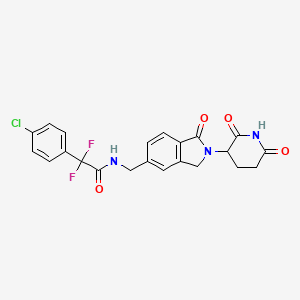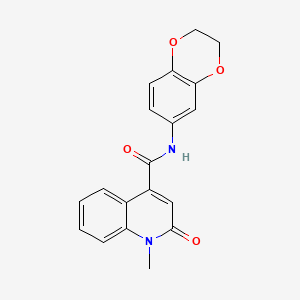
CeMMEC13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CeMMEC13 is an isoquinolinone compound that selectively inhibits the second bromodomain of the transcription initiation factor TAF1. It has an inhibitory concentration (IC50) of 2.1 micromolar. This compound is primarily used in scientific research for its ability to modulate epigenetic reader domains, which are crucial in the regulation of gene expression .
Wissenschaftliche Forschungsanwendungen
CeMMEC13 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of bromodomains, which are involved in the regulation of gene expression.
Biology: this compound is used to investigate the role of epigenetic reader domains in cellular processes.
Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in cancer and inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
Target of Action
CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription initiation factor TFIID subunit 1) . TAF1 is a part of the transcription factor IID (TFIID) complex, which is integral to the regulation of gene expression. By inhibiting TAF1, this compound can influence the transcriptional activity of numerous genes.
Mode of Action
This compound interacts with the second bromodomain of TAF1, inhibiting its function. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key process in the regulation of gene transcription . By inhibiting this interaction, this compound can alter the transcriptional activity of TAF1.
Biochemical Pathways
The primary pathway affected by this compound is the gene transcription pathway . TAF1, the target of this compound, is a component of the TFIID complex, which is crucial for the initiation of transcription in cells . By inhibiting TAF1, this compound can influence the transcription of numerous genes, potentially leading to downstream effects on cellular function and behavior.
Pharmacokinetics
Like many small molecule inhibitors, factors such as solubility, stability, and bioavailability are critical for its effectiveness .
Result of Action
This compound has been shown to reduce the viability of certain cell lines when used in combination with other compounds. For example, it has been reported that this compound, in combination with (S)-JQ1, increases RFP expression in REDS3 cells and is effective in reducing the viability of H23 and THP1 cells .
Biochemische Analyse
Biochemical Properties
CeMMEC13 plays a significant role in biochemical reactions by selectively inhibiting the second bromodomain of TAF1 . This interaction with TAF1, a transcription initiation factor, influences the regulation of gene expression.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the second bromodomain of TAF1 , which can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the second bromodomain of TAF1 . This inhibition can lead to changes in gene expression and potentially affect enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Current knowledge indicates that it selectively inhibits the second bromodomain of TAF1
Metabolic Pathways
It is known to interact with TAF1
Transport and Distribution
It is known to interact with TAF1
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CeMMEC13 involves several steps, starting with the preparation of the isoquinolinone core. This core is then functionalized to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CeMMEC13 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie DMSO oder Ethanol durchgeführt.
Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen angehängten funktionellen Gruppen ergeben .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Hemmung von Bromdomänen zu untersuchen, die an der Regulation der Genexpression beteiligt sind.
Biologie: this compound wird verwendet, um die Rolle epigenetischer Leserdomänen in zellulären Prozessen zu untersuchen.
Medizin: Forschungen mit this compound konzentrieren sich auf seine potenziellen therapeutischen Anwendungen, insbesondere bei Krebs und Entzündungskrankheiten.
Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die zweite Bromdomäne des Transkriptionsinitiationsfaktors TAF1 hemmt. Diese Hemmung stört die Funktion von Proteinen, die spezifische epigenetische Markierungen erkennen und binden, wodurch die Interpretation epigenetischer Signale beeinflusst wird. Die molekularen Ziele umfassen TAF1, und die beteiligten Pfade hängen mit der Genexpressionsregulation zusammen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BAY-299: Ein Hemmstoff der Bromdomäne und der PHD-Finger-Familienmitglieds BRPF2 und TAF1.
GNE-375: Ein selektiver und potenter BRD9-Hemmstoff.
Einzigartigkeit
CeMMEC13 ist einzigartig in seiner hohen Selektivität für die zweite Bromdomäne von TAF1, mit minimalen Auswirkungen auf andere Bromdomänen wie BRD4, BRD9, CREBBP oder EP300. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen von TAF1 bei der Genexpression und epigenetischen Regulation zu untersuchen .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
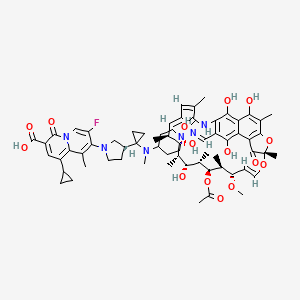
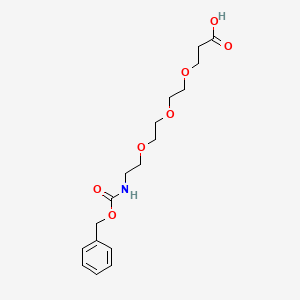
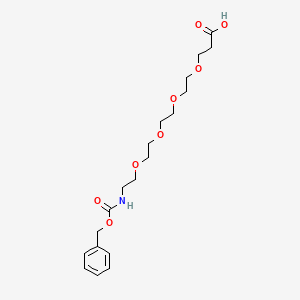
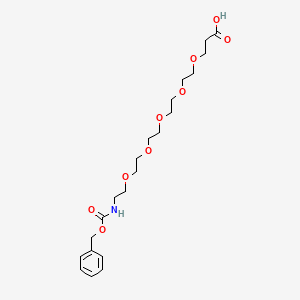
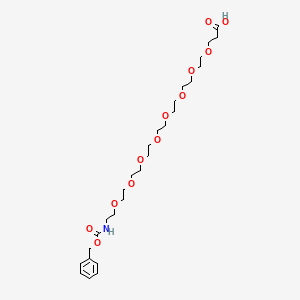
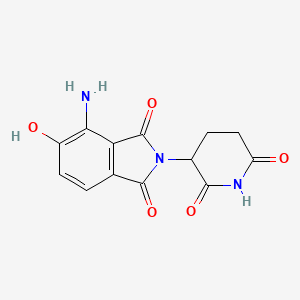
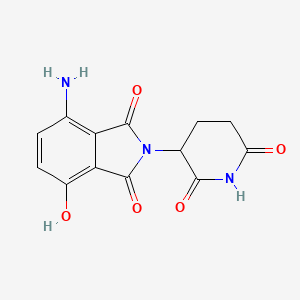


![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
